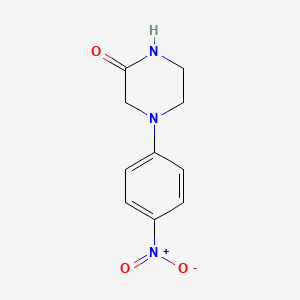

4-(4-Nitrophenyl)piperazin-2-one

Übersicht

Beschreibung

“4-(4-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It has a molecular weight of 221.22 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(4-Nitrophenyl)piperazin-2-one”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Nitrophenyl)piperazin-2-one” include a molecular weight of 221.22 . It is a yellow to brown powder or solid .Wissenschaftliche Forschungsanwendungen

- Piperazines, including 4-(4-nitrophenyl)piperazin-1-ium, serve as essential building blocks in drug discovery. They appear in various biologically active compounds across therapeutic areas such as antifungal, antibacterial, antimalarial, and antipsychotic agents .

- Researchers have explored the antimicrobial activity of piperazine derivatives, shedding light on their potential as drug candidates .

- Notably, 4-nitrophenylpiperazinium chloride monohydrate has been employed as an intermediate in the synthesis of anticancer drugs, transcriptase inhibitors, and antifungal reagents .

- 4-(4-Nitrophenyl)piperazin-1-ium serves as a valuable intermediate in the synthesis of novel organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones .

- These derivatives find applications in diverse therapeutic areas, such as antitumor, antifungal, antidepressant, and antiviral treatments .

Pharmacology and Drug Discovery

Organic Synthesis

Crystallography and Structural Chemistry

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that similar compounds, such as nitrophenylpiperazine derivatives, have been studied as potential tyrosinase inhibitors . Tyrosinases are enzymes that play a crucial role in the synthesis of melanin, a pigment responsible for the color of skin, eyes, and hair .

Biochemical Pathways

If we consider its potential role as a tyrosinase inhibitor, it could be involved in the melanin synthesis pathway . By inhibiting tyrosinase, 4-(4-Nitrophenyl)piperazin-2-one could potentially reduce the production of melanin, affecting pigmentation.

Result of Action

If it acts as a tyrosinase inhibitor, it could potentially reduce the production of melanin at the cellular level, leading to changes in pigmentation .

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10-7-12(6-5-11-10)8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZGRBZMXHGFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenyl)piperazin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)

![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)

![1-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2699006.png)